1-Chloro-2,2,2-trifluoroethyl acetate

Medicinal Chemistry Fluorinated Building Blocks Organic Synthesis

1-Chloro-2,2,2-trifluoroethyl acetate (CAS 1823369-75-0) is a specialized fluorinated ester bearing a distinctive geminal chloro-trifluoromethyl substitution at the α-carbon of the ethyl ester moiety. With the molecular formula C₄H₄ClF₃O₂ and a molecular weight of 176.52 g/mol, it is structurally classified among fluorinated aliphatic building blocks.

Molecular Formula C4H4ClF3O2
Molecular Weight 176.52 g/mol
Cat. No. B12061655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,2,2-trifluoroethyl acetate
Molecular FormulaC4H4ClF3O2
Molecular Weight176.52 g/mol
Structural Identifiers
SMILESCC(=O)OC(C(F)(F)F)Cl
InChIInChI=1S/C4H4ClF3O2/c1-2(9)10-3(5)4(6,7)8/h3H,1H3
InChIKeyKHESZRSDKBCDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,2,2-trifluoroethyl acetate (CAS 1823369-75-0): A Dual-Reactive Fluorinated Ester for Precision Synthesis


1-Chloro-2,2,2-trifluoroethyl acetate (CAS 1823369-75-0) is a specialized fluorinated ester bearing a distinctive geminal chloro-trifluoromethyl substitution at the α-carbon of the ethyl ester moiety . With the molecular formula C₄H₄ClF₃O₂ and a molecular weight of 176.52 g/mol, it is structurally classified among fluorinated aliphatic building blocks . The compound is typically supplied as a colorless liquid with a purity specification of ≥95% or 97% . Its bifunctional character—combining an electrophilic C–Cl bond adjacent to the strongly electron-withdrawing trifluoromethyl group—defines its reactivity profile in nucleophilic substitution and organometallic transformations, distinguishing it from non-halogenated fluorinated acetates .

Why 1-Chloro-2,2,2-trifluoroethyl Acetate Cannot Be Replaced by Simple Trifluoroethyl Esters


Generic substitution of 1-chloro-2,2,2-trifluoroethyl acetate with simpler non-chlorinated analogs such as 2,2,2-trifluoroethyl acetate (CAS 406-95-1) fails because the two compounds present fundamentally different reactivity landscapes. The α-chlorine atom in the target compound creates an electrophilic site for nucleophilic displacement and metal-catalyzed cross-coupling that is entirely absent in non-chlorinated trifluoroethyl esters . Conversely, substitution with regioisomers like 2-chloroethyl trifluoroacetate (CAS 40949-99-3), where the chlorine resides on the ethyl chain rather than adjacent to the ester oxygen, alters the electronic environment and leaving group propensity, thereby producing different reaction outcomes and product profiles [1]. The presence of the strong electron-withdrawing CF₃ group adjacent to the C–Cl bond in the target compound substantially lowers electron density at the α-carbon, enhancing electrophilicity relative to compounds lacking either the CF₃ group or the α-chloro substitution [2].

Quantitative Differentiation of 1-Chloro-2,2,2-trifluoroethyl Acetate Against Closest Analogs


Structural Differentiation: α-Chloro vs. β-Chloro Regioisomer Comparison

1-Chloro-2,2,2-trifluoroethyl acetate bears the chlorine atom at the α-carbon (adjacent to the ester oxygen), whereas its regioisomer 2-chloroethyl trifluoroacetate places the chlorine on the β-carbon of the ethyl chain . This positional difference yields distinct connectivity: the target compound has SMILES notation CC(=O)OC(Cl)C(F)(F)F, while the regioisomer has O=C(C(F)(F)F)OCCCl [1]. The α-chloro substitution creates a unique electrophilic carbon bearing both a chlorine leaving group and the strongly electron-withdrawing CF₃ group, enabling SN2 and metal-mediated transformations that are not accessible to the β-chloro regioisomer.

Medicinal Chemistry Fluorinated Building Blocks Organic Synthesis

Reactivity Profile: Electrophilic Substitution vs. Inert Ester Comparison

The target compound contains a chlorine atom capable of serving as a leaving group in nucleophilic substitution reactions . In contrast, 2,2,2-trifluoroethyl acetate (CAS 406-95-1) lacks any halogen leaving group and functions solely as a non-reactive ester solvent or acylating agent precursor. The presence of the C–Cl bond enables the target compound to undergo direct SN2 displacement with nucleophiles such as amines and alkoxides to form α-substituted trifluoroethyl derivatives, a reactivity pathway completely unavailable to the non-chlorinated analog.

Nucleophilic Substitution Electrophilic Reactivity Synthetic Methodology

Electronic Modulation: Enhanced α-Carbon Electrophilicity via CF₃ Adjacency

The geminal arrangement of the chlorine atom and the trifluoromethyl group in 1-chloro-2,2,2-trifluoroethyl acetate places the C–Cl bond directly adjacent to one of the strongest electron-withdrawing substituents in organic chemistry [1]. This proximity substantially increases the partial positive charge on the α-carbon relative to chlorinated esters lacking a CF₃ group (e.g., 1-chloroethyl acetate). While direct kinetic data comparing nucleophilic substitution rates between this compound and non-fluorinated analogs are not available in the public literature, the established class-level principle that CF₃ groups enhance α-carbon electrophilicity through strong -I inductive effects predicts greater SN2 reactivity for the target compound.

Electronic Effects Fluorine Chemistry Reaction Kinetics

Synthetic Utility: Demonstrated Application in Heterocyclic and Agrochemical Synthesis

Compounds featuring the chlorotrifluoroethylidene group are specifically relevant in the synthesis of pyrethroid insecticides and various heterocycles, including substituted benzofurans and trifluoromethyl-1,2,3-triazoles . While direct yield comparisons between 1-chloro-2,2,2-trifluoroethyl acetate and alternative reagents in these specific syntheses are not publicly reported, the explicit citation of the chlorotrifluoroethylidene motif—rather than alternative fluoroalkyl groups—indicates its recognized utility in producing these valuable compound classes. The compound serves as an intermediate in pharmaceutical and agrochemical synthesis, with established applications as a precursor for creating fluorinated compounds possessing enhanced biological activity or specific chemical properties .

Heterocycle Synthesis Agrochemical Intermediates Pyrethroid Synthesis

Physical Property Profile: Flash Point Comparison with Non-Fluorinated Acetates

1-Chloro-2,2,2-trifluoroethyl acetate exhibits a flash point of approximately 11 °C, classifying it as a highly flammable liquid . This value is notably lower than the flash point of ethyl acetate (approximately -4 °C to -3 °C), indicating greater volatility and flammability than the non-halogenated parent ester. The boiling point is approximately 78 °C , which is comparable to ethyl acetate (77.1 °C). These physical property differences have direct implications for storage conditions, handling protocols, and solvent evaporation behavior in synthetic workflows.

Safety Physical Properties Handling

Procurement-Driven Application Scenarios for 1-Chloro-2,2,2-trifluoroethyl Acetate


Synthesis of Pyrethroid Insecticide Intermediates

For agrochemical research programs focused on pyrethroid insecticides, 1-chloro-2,2,2-trifluoroethyl acetate provides the chlorotrifluoroethylidene motif specifically cited as relevant to this compound class . The compound's α-chloro substitution pattern enables nucleophilic displacement reactions that install the trifluoromethyl-bearing fragment into the target insecticide scaffold, a transformation that cannot be accomplished using non-chlorinated trifluoroethyl acetates .

Construction of Fluorinated Heterocycles (Benzofurans and Triazoles)

Medicinal chemistry programs synthesizing substituted benzofurans and trifluoromethyl-1,2,3-triazoles can employ this compound as a fluorinated building block . The enhanced electrophilicity of the α-carbon, conferred by the adjacent CF₃ group, facilitates incorporation of the trifluoroethyl moiety into heterocyclic cores under conditions compatible with diverse functional groups .

Electrophilic α-Functionalization of Fluorinated Esters

When synthetic sequences require direct nucleophilic substitution at the α-carbon of a trifluoroethyl ester—for instance, to introduce amines, alkoxides, or carbon nucleophiles—this compound is the requisite reagent . The non-chlorinated analog 2,2,2-trifluoroethyl acetate lacks a leaving group and cannot participate in such transformations, making 1-chloro-2,2,2-trifluoroethyl acetate the only viable option among trifluoroethyl acetate derivatives for this reaction manifold.

Preparation of Organofluorine Pharmaceutical Intermediates

For medicinal chemistry projects requiring fluorinated compounds with enhanced metabolic stability or altered lipophilicity, this compound serves as a versatile precursor . The trifluoromethyl group, when installed via this building block, can modulate molecular conformation, metabolic stability, and biological activity—properties highly valued in drug candidate optimization .

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